molecular formula C21H28N2O B5731074 2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B5731074
M. Wt: 324.5 g/mol
InChI Key: PTWOAUBIVLHBAL-UHFFFAOYSA-N
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Description

2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a naphthalene ring system attached to a piperidine ring, which is further substituted with an acetamide group. The presence of the tetramethylpiperidine moiety imparts significant steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the desired functional groups. This often involves halogenation followed by substitution reactions.

    Introduction of the Piperidine Ring: The tetramethylpiperidine moiety is introduced through nucleophilic substitution reactions. The reaction conditions usually involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The naphthalene ring system can participate in π-π interactions, while the piperidine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the presence of the tetramethylpiperidine moiety, which imparts significant steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-20(2)13-17(14-21(3,4)23-20)22-19(24)12-16-10-7-9-15-8-5-6-11-18(15)16/h5-11,17,23H,12-14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWOAUBIVLHBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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